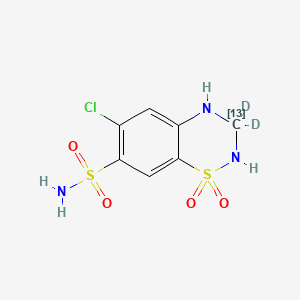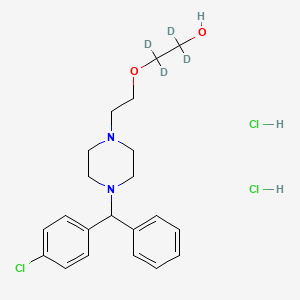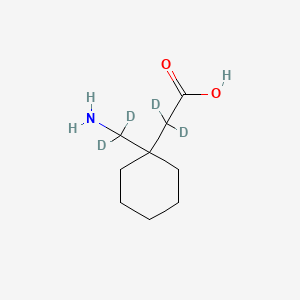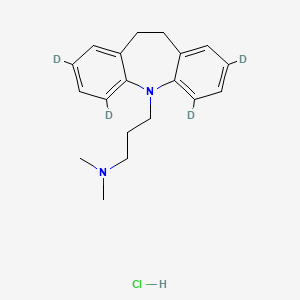
Sulfadimethoxine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfadimethoxine-d4: is an isotopically labeled version of the sulfonamide antibiotic Sulfadimethoxine. It is primarily used as a research tool in various scientific studies. The compound is labeled with deuterium, which makes it useful in mass spectrometry and other analytical techniques to trace and quantify the presence of Sulfadimethoxine in biological and environmental samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfadimethoxine-d4 involves the incorporation of deuterium atoms into the Sulfadimethoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary depending on the desired level of deuteration and the starting materials used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the consistent incorporation of deuterium atoms into the final product. The compound is then purified and characterized to confirm its isotopic labeling and chemical purity .
Chemical Reactions Analysis
Types of Reactions: Sulfadimethoxine-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Sulfadimethoxine-d4 is used as an internal standard in mass spectrometry to quantify the presence of Sulfadimethoxine in various samples. Its isotopic labeling allows for accurate and precise measurements .
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Sulfadimethoxine. It helps in tracing the drug’s distribution and elimination in biological systems .
Medicine: The compound is used in medical research to investigate the efficacy and safety of Sulfadimethoxine in treating infections. It also aids in the development of new formulations and delivery methods .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes to ensure the consistency and purity of Sulfadimethoxine-containing products .
Mechanism of Action
Sulfadimethoxine-d4, like Sulfadimethoxine, inhibits bacterial synthesis of folic acid by acting as a competitive inhibitor of para-aminobenzoic acid (PABA). This inhibition prevents the formation of dihydropteroate, a precursor to folic acid, which is essential for bacterial growth and replication. The compound binds to the active site of the enzyme dihydropteroate synthase, blocking the conversion of PABA to dihydropteroate .
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used to treat a variety of bacterial infections, also inhibits folic acid synthesis.
Sulfisoxazole: Similar to Sulfadimethoxine but with a shorter half-life
Uniqueness: Sulfadimethoxine-d4 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in analytical and research applications. This labeling allows for precise quantification and tracing in complex biological and environmental samples, providing an advantage over non-labeled compounds .
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











